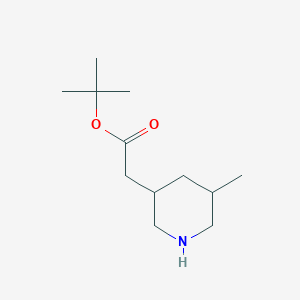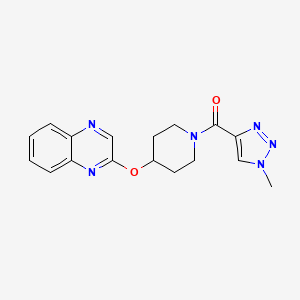
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or a product (what reactants are needed to produce it) .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .作用机制
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves the inhibition of a specific protein kinase, which is involved in various cellular processes. This inhibition leads to the disruption of these processes, which can result in the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell death in cancer cells, suppress inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone for lab experiments is its potency as a protein kinase inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during experiments.
未来方向
There are several future directions for the study of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone. One direction is the development of more potent and selective protein kinase inhibitors based on this compound. Another direction is the exploration of its potential as a treatment for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves several steps. The first step is the reaction of 4-(quinoxalin-2-yloxy)piperidine with methyl isocyanate to produce the intermediate compound, (4-(quinoxalin-2-yloxy)piperidin-1-yl)(methyl)carbamate. The second step involves the reaction of this intermediate with sodium azide and copper (I) iodide to produce the final product, this compound.
科学研究应用
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone has been extensively studied in scientific research. It has been shown to inhibit a specific protein kinase, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. This inhibition makes it a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
安全和危害
属性
IUPAC Name |
(1-methyltriazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-11-15(20-21-22)17(24)23-8-6-12(7-9-23)25-16-10-18-13-4-2-3-5-14(13)19-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOIUXUTHJRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
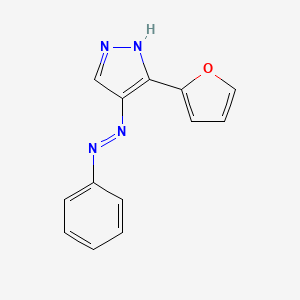

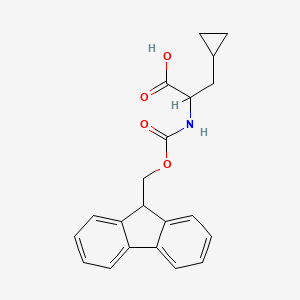
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
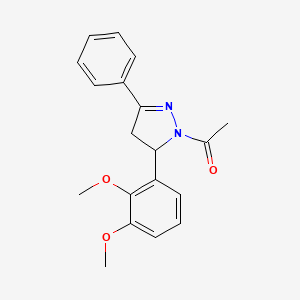
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)



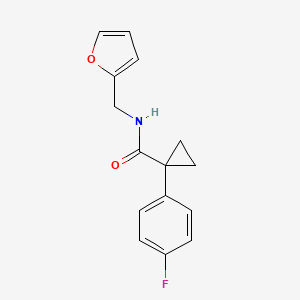
![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
